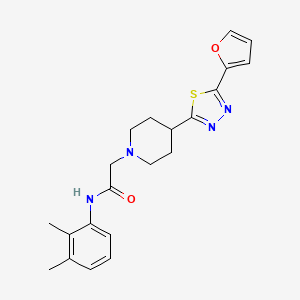

N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Description

The compound N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide features a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a piperidin-1-yl moiety via an acetamide linker. The 2,3-dimethylphenyl group on the acetamide nitrogen distinguishes it from related analogs. Synthesis likely involves coupling a thiadiazole-piperidine intermediate with 2,3-dimethylphenyl acetic acid derivatives, analogous to methods described for similar compounds .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-14-5-3-6-17(15(14)2)22-19(26)13-25-10-8-16(9-11-25)20-23-24-21(28-20)18-7-4-12-27-18/h3-7,12,16H,8-11,13H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHXEIDEFDSMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide (CAS Number: 1226457-91-5) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a furan substituent, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O2S |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 1226457-91-5 |

Biological Activity Overview

Research indicates that compounds containing thiadiazole and piperidine structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains. In vitro studies suggest that modifications to the thiadiazole ring can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The presence of the furan and thiadiazole rings may contribute to the compound's ability to induce apoptosis in cancer cells. For instance, similar derivatives have shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells .

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Compounds with thiadiazole structures often inhibit enzymes critical for cellular processes in pathogens and cancer cells.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been noted in related compounds, suggesting that this compound may similarly promote programmed cell death in malignant cells.

- Receptor Interaction : Molecular docking studies indicate potential interactions with various receptors involved in tumor growth and progression.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

- N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide (): This analog replaces the furan-2-yl group with a benzylsulfanyl substituent. X-ray analysis reveals a planar thiadiazole-acetamido unit and intramolecular S···O hypervalent interactions (2.625 Å). Biological studies on similar benzylthio derivatives (e.g., kinase inhibition in ) suggest substituent-dependent activity .

- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g, ): Substitution with ethylthio and phenoxy groups yields a compound with a higher melting point (168–170°C) compared to furan derivatives. Such variations influence solubility and bioavailability, as electron-withdrawing groups (e.g., thioethers) may reduce metabolic stability .

Modifications to the Acetamide Side Chain

- N-(2,3-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (): This analog replaces the thiadiazole-piperidine unit with a piperazine ring and a sulfonyl group.

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Replacing the thiadiazole core with a triazole ring retains the furan substituent but alters hydrogen-bonding capacity.

Structural and Functional Insights

- Role of the Furan Group : The furan-2-yl substituent in the target compound may enhance π-π stacking interactions with biological targets, as seen in naphtho-furan derivatives with antibacterial activity (). Its electron-rich nature contrasts with sulfur-containing substituents (e.g., benzylthio), which may prioritize hydrophobic interactions .

- Piperidine vs. Piperazine : Piperidine’s conformational rigidity (vs. piperazine’s flexibility) could influence binding pocket compatibility in enzyme targets. For example, piperazine-containing analogs () exhibit distinct solubility profiles due to sulfonyl groups .

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole nucleus is synthesized using a cyclocondensation strategy. As demonstrated in, hydrazine hydrate reacts with 4-chlorophenyl isothiocyanate to form N-(4-chlorophenyl)hydrazinecarbothioamide, which undergoes cyclization with carbon disulfide (CS₂) under alkaline conditions (NaOH) to yield 5-substituted-1,3,4-thiadiazole-2-thiol derivatives. Adapting this method, furan-2-carboxylic acid hydrazide can replace 4-chlorophenyl isothiocyanate to generate 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol (Intermediate A ).

Reaction Scheme :

$$

\text{Furan-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{5-(Furan-2-yl)-1,3,4-thiadiazole-2-thiol}

$$

Functionalization of Piperidine with Thiadiazole

Piperidine Substitution

Intermediate A undergoes alkylation or nucleophilic aromatic substitution with 4-chloropiperidine. In, analogous piperidine-thiadiazole derivatives are synthesized by reacting thiadiazole-thiols with halogenated piperidines in polar aprotic solvents (e.g., DMF) under reflux. The thiol group acts as a leaving group, displaced by the piperidine’s amine:

$$

\text{Intermediate A} + \text{4-Chloropiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine}

$$

Optimization Notes :

- Base : Potassium carbonate ensures deprotonation of the thiol.

- Solvent : DMF at 80–100°C achieves complete substitution within 12–18 hours.

- Yield : ~75–85% after recrystallization from ethanol.

Synthesis of 2-Chloro-N-(2,3-Dimethylphenyl)Acetamide

Chloroacetylation of 2,3-Dimethylaniline

The acetamide precursor is prepared by reacting 2,3-dimethylaniline with chloroacetyl chloride in dichloromethane, as outlined in. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion:

$$

\text{2,3-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, CH}2\text{Cl}_2} \text{2-Chloro-N-(2,3-dimethylphenyl)acetamide}

$$

Conditions :

Coupling of Piperidine-Thiadiazole with Chloroacetamide

Nucleophilic Substitution

The final step involves reacting 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine with 2-chloro-N-(2,3-dimethylphenyl)acetamide. This reaction proceeds via an SN2 mechanism, facilitated by a base (e.g., K₂CO₃) in acetone or acetonitrile:

$$

\text{4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine} + \text{2-Chloro-N-(2,3-dimethylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}

$$

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60–70°C | 82 | 98.5 |

| Reaction Time | 24 hours | 82 | 98.5 |

| Solvent | Acetone | 82 | 98.5 |

| Base | K₂CO₃ (2 eq) | 82 | 98.5 |

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol-water.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiadiazole-Piperidine-Acetamide Assembly

A patent method describes a one-pot synthesis for analogous acetamide-piperazine derivatives. Adapting this approach, 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol, piperidine, and chloroacetamide could be reacted sequentially in ethanol under reflux. However, yields are lower (~65%) due to competing side reactions.

Challenges and Industrial Scalability

- Thiadiazole Stability : The 1,3,4-thiadiazole ring is sensitive to strong acids/bases, necessitating pH-controlled conditions.

- Piperidine Functionalization : Steric hindrance at the piperidine’s 4-position may slow substitution kinetics, requiring excess chloroacetamide.

- Cost Efficiency : Bulk synthesis of 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol remains cost-prohibitive; optimizing furan incorporation via catalytic methods could reduce expenses.

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of this compound, and how can reaction efficiency be monitored?

- Methodology : Synthesis typically involves multi-step reactions, starting with furan derivatives and thiadiazole intermediates. Key parameters include:

- Temperature : Maintained between 70–90°C during coupling reactions to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

- Catalysts : Sodium hydride or triethylamine accelerates nucleophilic substitutions .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, with Rf values or retention times compared to standards .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent patterns (e.g., furan protons at δ 6.3–7.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed m/z) .

- HPLC-PDA : Quantifies purity (>95%) and detects UV-active impurities (λ = 254–280 nm) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Light sensitivity : Degrades under UV exposure; store in amber vials at –20°C .

- pH sensitivity : Unstable in strongly acidic/basic conditions (pH <3 or >10); use neutral buffers for biological assays .

Advanced Research Questions

Q. What strategies are employed to evaluate biological activity and target interactions?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC50) for kinases or proteases using fluorogenic substrates .

- Receptor binding : Radioligand displacement assays (e.g., Ki values via competitive binding) .

- Structural docking : Molecular dynamics simulations predict binding modes with targets (e.g., furan-thiadiazole interactions with catalytic pockets) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Key modifications :

| Region | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Thiadiazole | Replacement with oxadiazole | Reduced antimicrobial activity | |

| Piperidine | N-methylation | Enhanced metabolic stability |

- Synthetic routes : Introduce substituents via Suzuki coupling or reductive amination .

Q. How should contradictory data on biological activity between studies be resolved?

- Case example : Discrepancies in IC50 values for kinase inhibition may arise from:

- Assay conditions : Differences in ATP concentrations or incubation times .

- Compound purity : Impurities >5% skew dose-response curves; validate via HPLC-MS .

- Resolution : Replicate assays under standardized protocols (e.g., Eurofins Panlabs guidelines) .

Q. What advanced structural analysis techniques validate 3D conformation and crystallinity?

- X-ray crystallography : Resolves piperidine-thiadiazole dihedral angles (e.g., 61.8° twist in analogous structures) .

- DSC/TGA : Determines melting points (>200°C) and thermal decomposition profiles .

Q. What mechanistic insights explain the compound’s reactivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.